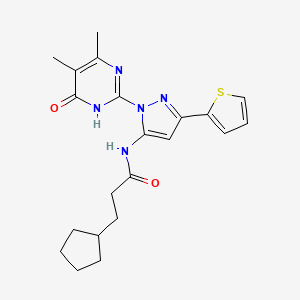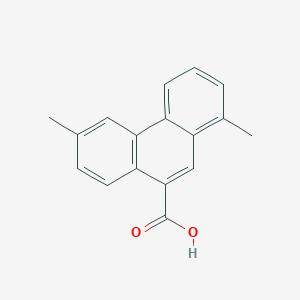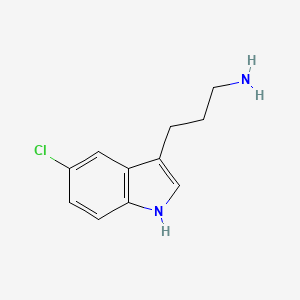
2,3,5,6-tetramethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,3,5,6-tetramethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, also known as TMB-6, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of quinolines, which are known for their diverse biological activities. TMB-6 has shown promise in various scientific research studies, particularly in the field of cancer and inflammation.
Scientific Research Applications
Antitumor Activity : Novel tetrahydroquinoline derivatives bearing the sulfonamide moiety, including 2,3,5,6-tetramethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, have shown potential as antitumor agents. In a study by Alqasoumi et al. (2010), these compounds were evaluated for their in vitro antitumor activity and were found to be more potent than the reference drug Doxorubicin (Alqasoumi et al., 2010).
Synthesis of Quinazoline Derivatives : The compound has been used in the synthesis of novel quinazoline derivatives. For example, El-hamid and Ismail (2004) described the synthesis of acyclo-4-[quinazolin-3-yl]benzenesulfonamide non-nucleosides, which are analogues to known pharmaceutical compounds (El-hamid & Ismail, 2004).
Aza Diels-Alder Reaction : This compound has been involved in the aza Diels-Alder reaction to produce tetrahydroquinazoline derivatives, as investigated by Cremonesi et al. (2010). This research provides insights into the chemical behavior and structural characterization of these compounds (Cremonesi, Croce & Gallanti, 2010).
Antimicrobial Applications : Research has been conducted to explore the antimicrobial properties of quinoline derivatives with a sulfonamide moiety. For example, a 2019 study synthesized new compounds of quinoline clubbed with sulfonamide to be used as antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).
Catalysis in Chemical Synthesis : The compound has been utilized in the synthesis of half-sandwich ruthenium complexes containing aromatic sulfonamides with pyridinyl rings. These complexes were evaluated as catalysts for transfer hydrogenation of acetophenone derivatives, showcasing their efficiency in catalysis (Dayan et al., 2013).
Carbonic Anhydrase Inhibitors : The compound has been studied as a potential inhibitor of human carbonic anhydrases (hCAs). Bruno et al. (2017) designed a novel series of benzenesulfonamides to improve selectivity toward druggable isoforms of hCAs (Bruno et al., 2017).
properties
IUPAC Name |
2,3,5,6-tetramethyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-11-9-12(2)14(4)19(13(11)3)25(23,24)21-16-6-7-17-15(10-16)5-8-18(22)20-17/h6-7,9-10,21H,5,8H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDQLSQMRDJJOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-tetramethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B2640588.png)


![2-[(3-Bromophenyl)sulfonylamino]-2-phenylacetic acid](/img/structure/B2640594.png)
![4-Bromo-1-[[1-(2-phenylethylsulfonyl)azetidin-3-yl]methyl]pyrazole](/img/structure/B2640596.png)
![naphthalen-2-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2640597.png)


![2-[(4-methylbenzyl)thio]-5-(4-pyridinyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2640601.png)


![1'-(2-Chlorobenzenesulfonyl)-4,5-dimethyl-1',2'-dihydrospiro[1,3-dioxolane-2,3'-indole]-2'-one](/img/structure/B2640606.png)
![1-[1-(2,5-Dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2640607.png)